
Methyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,6-Diisocyanatocaproate can be synthesized through the reaction of lysine methyl ester with phosgene . The reaction typically involves the use of an inert atmosphere and low temperatures to prevent the decomposition of the isocyanate groups .
Industrial Production Methods
In industrial settings, the production of Methyl 2,6-Diisocyanatocaproate involves large-scale reactions under controlled conditions to ensure high purity and yield . The process includes the use of specialized equipment to handle toxic reagents like phosgene safely .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,6-Diisocyanatocaproate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Often used to accelerate the reactions and improve yields.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
Methyl 2,6-Diisocyanatocaproate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the formulation of surgical adhesives and sealants.
Industry: Applied in the production of coatings, foams, and elastomers.
Mecanismo De Acción
The mechanism of action of Methyl 2,6-Diisocyanatocaproate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes . The molecular targets include compounds with active hydrogen atoms, such as amines and alcohols .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylene Diisocyanate: Another diisocyanate compound used in the production of polyurethanes.
Toluene Diisocyanate: Widely used in the manufacture of flexible foams and coatings.
Methylene Diphenyl Diisocyanate: Commonly used in the production of rigid foams and elastomers.
Uniqueness
Methyl 2,6-Diisocyanatocaproate is unique due to its biocompatibility and specific application in medical and surgical adhesives . Unlike other diisocyanates, it is particularly suited for applications requiring biocompatibility and minimal toxicity .
Propiedades
Número CAS |
45158-78-9 |
|---|---|
Fórmula molecular |
C9H12N2O4 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
methyl (2S)-2,6-diisocyanatohexanoate |
InChI |
InChI=1S/C9H12N2O4/c1-15-9(14)8(11-7-13)4-2-3-5-10-6-12/h8H,2-5H2,1H3/t8-/m0/s1 |
Clave InChI |
AYLRODJJLADBOB-QMMMGPOBSA-N |
SMILES isomérico |
COC(=O)[C@H](CCCCN=C=O)N=C=O |
SMILES canónico |
COC(=O)C(CCCCN=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)
![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)

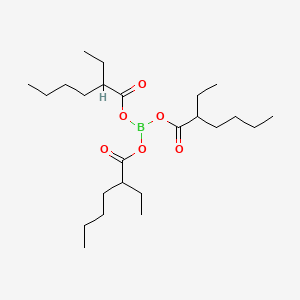
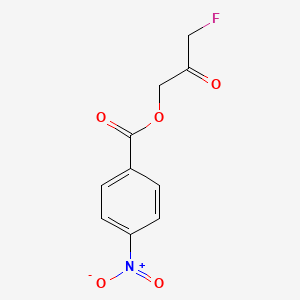
![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
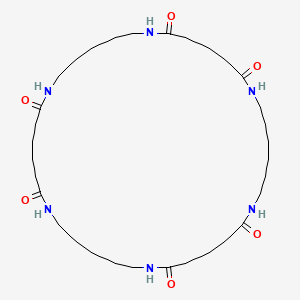
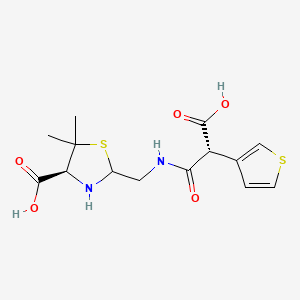
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
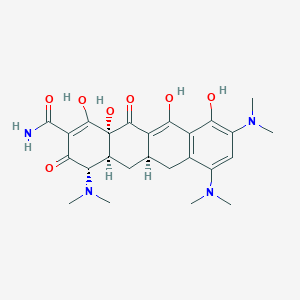
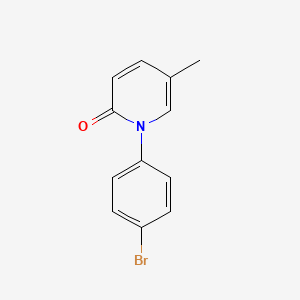

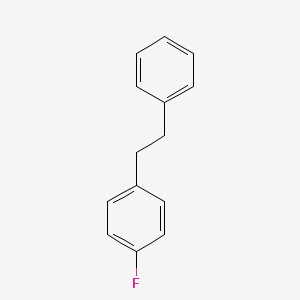
![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
